molecular formula C8H7NO3 B3131885 6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 359434-29-0

6-Hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B3131885
M. Wt: 165.15 g/mol
InChI Key: FFQJLVMKAXCIHZ-UHFFFAOYSA-N
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Patent
US08916580B2

Procedure details

Following the procedure as described in PREPARATION 19C, and making non-critical variations using 6-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one to replace 5-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one, 6-hydroxy-3-methyl-1,3-benzoxazol-2(3H)-one was obtained (99%) as a tan solid: 1H NMR (300 MHz, DMSO-d6) δ9.50 (br s, 1H), 7.02 (d, J=8.4 Hz, 1H), 6.75 (d, J=2.1 Hz, 1H), 6.62 (dd, J=8.4, 2.1 Hz, 1H), 3.27 (s, 3H); MS (ES−) m/z 164.2 (M−1).
[Compound]
Name
19C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[CH:19]=[CH:18][C:12]2[N:13]([CH3:17])[C:14](=[O:16])[O:15][C:11]=2[CH:10]=1)(C(C)(C)C)(C)C.[Si](OC1C=CC2OC(=O)N(C)C=2C=1)(C(C)(C)C)(C)C>>[OH:8][C:9]1[CH:19]=[CH:18][C:12]2[N:13]([CH3:17])[C:14](=[O:16])[O:15][C:11]=2[CH:10]=1

Inputs

Step One
Name
19C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC2=C(N(C(O2)=O)C)C=C1
Step Three
Name
5-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=CC2=C(N(C(O2)=O)C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(N(C(O2)=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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